molecular formula C17H19N5O3S B2453664 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide CAS No. 1396677-62-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide

Cat. No.: B2453664
CAS No.: 1396677-62-5
M. Wt: 373.43
InChI Key: SCXSXEIHRMWIAA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antiviral and anticancer properties.

Chemical Structure

The molecular formula of the compound is C15H18N4O3SC_{15}H_{18}N_4O_3S, and it features a complex structure that includes a pyrazole ring, an oxazole moiety, and a thiophene group. The presence of these heterocycles suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the pyrazole ring via condensation reactions.
  • Coupling of the pyrazole derivative with the oxazole and thiophene components.
  • Final modifications to introduce the carboxamide functionality.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds with pyrazole structures exhibit activity against various viruses, including:

  • HIV : Certain derivatives have shown effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), maintaining efficacy against resistant strains .
  • Herpes Simplex Virus (HSV) : Pyrazole derivatives have been reported to reduce plaque formation significantly in HSV-infected cells .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Pyrazole-containing compounds are known for their ability to inhibit specific cancer cell lines through various mechanisms:

  • Mechanism of Action : It is suggested that these compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific targets.
  • Oxazole and Thiophene Contributions : These groups may play critical roles in binding interactions with biological macromolecules.

Research Findings

A summary of key findings from recent studies is presented in the following table:

Study ReferenceActivity ExaminedKey Findings
AntiviralEffective against HSV and HIV strains with low cytotoxicity.
AnticancerInduces apoptosis in various cancer cell lines; effective at micromolar concentrations.
SAR AnalysisStructural modifications lead to variations in biological activity; optimal substitutions identified.

Case Studies

  • Antiviral Efficacy : A study demonstrated that a derivative of the compound significantly inhibited viral replication in vitro, showcasing an EC50 value lower than 10 µM against HIV .
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines indicated a reduction in viability by over 70% at concentrations of 5 µM, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-[(2-thiophen-2-ylacetyl)amino]-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11-8-12(2)22(21-11)6-5-18-16(24)14-10-25-17(19-14)20-15(23)9-13-4-3-7-26-13/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXSXEIHRMWIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=COC(=N2)NC(=O)CC3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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